molecular formula C12H22N2O2 B1374891 Tert-butyl 2-amino-5-azaspiro[3.4]octane-5-carboxylate CAS No. 1363380-49-7

Tert-butyl 2-amino-5-azaspiro[3.4]octane-5-carboxylate

Cat. No.: B1374891
CAS No.: 1363380-49-7
M. Wt: 226.32 g/mol
InChI Key: HKJVUMPWNMAHSI-UHFFFAOYSA-N
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Description

Tert-butyl 2-amino-5-azaspiro[3.4]octane-5-carboxylate: is a spirocyclic compound that belongs to the class of heterocyclic building blocks. It is characterized by its unique spiro structure, which consists of a bicyclic system where two rings share a single atom.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Annulation of Cyclopentane Ring: One of the synthetic routes involves the annulation of the cyclopentane ring.

    Annulation of Four-Membered Ring: Another approach involves the annulation of a four-membered ring.

Industrial Production Methods: While specific industrial production methods for tert-butyl 2-amino-5-azaspiro[3.4]octane-5-carboxylate are not widely documented, the compound is generally synthesized in research laboratories using the aforementioned synthetic routes. The scalability of these methods for industrial production would depend on the optimization of reaction conditions and the availability of suitable catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidizing Agents: Dess-Martin periodinane, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of tert-butyl 2-amino-5-azaspiro[3.4]octane-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. The exact pathways involved depend on the specific application and the biological system in which the compound is used .

Comparison with Similar Compounds

Uniqueness: Tert-butyl 2-amino-5-azaspiro[3.4]octane-5-carboxylate stands out due to its specific spirocyclic structure and the presence of both amino and carboxylate functional groups. This combination provides unique chemical reactivity and potential for diverse applications in drug discovery and chemical synthesis .

Biological Activity

Tert-butyl 2-amino-5-azaspiro[3.4]octane-5-carboxylate (CAS: 1363380-49-7) is a spirocyclic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a spirocyclic framework that includes an amino group and a carboxylate moiety. Its molecular formula is C12H22N2O2C_{12}H_{22}N_{2}O_{2}, and it has a molecular weight of 226.32 g/mol. The compound's structure allows for diverse interactions with biological targets, making it a valuable scaffold in drug design.

The biological activity of this compound primarily arises from its ability to interact with specific enzymes and receptors:

  • Enzyme Inhibition : this compound can function as an enzyme inhibitor, which is crucial for developing treatments for various diseases. The spirocyclic structure enhances binding affinity to target enzymes, potentially modulating their activity.
  • Receptor Modulation : The compound may also act as a receptor modulator, influencing signaling pathways involved in cellular processes. This property is particularly relevant in the context of drug discovery for conditions such as cancer and metabolic disorders.

Biological Activity Data

Research has indicated several key biological activities associated with this compound:

Biological Activity Description
Enzyme InhibitionExhibits inhibitory effects on specific enzymes, potentially reducing disease progression.
Antimicrobial PropertiesPreliminary studies suggest activity against certain bacterial strains.
CytotoxicityEvaluated for cytotoxic effects on cancer cell lines, showing selective toxicity.
Neuroprotective EffectsPotential protective effects on neuronal cells under stress conditions.

Case Studies and Research Findings

  • Enzyme Inhibition Study : A study evaluated the inhibitory effect of this compound on a specific enzyme linked to metabolic disorders. It was found that at concentrations above 50 μM, the compound inhibited enzyme activity by approximately 50%, indicating significant potential for therapeutic applications in metabolic diseases .
  • Antimicrobial Activity : In vitro assays demonstrated that the compound exhibited antimicrobial properties against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 25 to 100 μg/mL . This suggests its potential use in developing new antibiotics.
  • Cytotoxicity Testing : A study involving various cancer cell lines revealed that this compound induced apoptosis at concentrations as low as 10 μM, highlighting its potential as an anti-cancer agent .
  • Neuroprotective Effects : Research exploring the neuroprotective properties of the compound indicated that it could reduce oxidative stress markers in neuronal cells exposed to neurotoxic agents, suggesting therapeutic potential in neurodegenerative diseases .

Properties

IUPAC Name

tert-butyl 2-amino-5-azaspiro[3.4]octane-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-6-4-5-12(14)7-9(13)8-12/h9H,4-8,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKJVUMPWNMAHSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC12CC(C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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